molecular formula C20H19F3N2O B2637284 5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1009537-73-8

5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2637284
CAS No.: 1009537-73-8
M. Wt: 360.38
InChI Key: SDBRNHCGSCSTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one belongs to the pyrrolo[1,2-a]quinoxaline class, characterized by a fused bicyclic system with a pyrrolidine ring and a quinoxaline moiety. Its structural complexity and substitution pattern—specifically the 4-methylbenzyl group at position 5 and trifluoromethyl (CF₃) group at position 7—impart unique physicochemical and pharmacological properties.

Properties

IUPAC Name

5-[(4-methylphenyl)methyl]-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O/c1-13-4-6-14(7-5-13)12-25-18-11-15(20(21,22)23)8-9-16(18)24-10-2-3-17(24)19(25)26/h4-9,11,17H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBRNHCGSCSTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(F)(F)F)N4CCCC4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anticancer properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound features a tetrahydropyrroloquinoxaline structure that is significant in medicinal chemistry due to its diverse biological activities.

Table 1: Summary of Synthetic Routes

StepReactantsConditionsYield
1Aniline derivatives + aldehydeReflux in solvent67%
2Cyclization with thiolateOne-pot reactionVariable

Biological Activity

Recent studies have highlighted the compound's anticancer properties . The biological activity can be attributed to its ability to interact with various cellular pathways.

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies using various cancer cell lines have demonstrated significant cytotoxic effects.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)<10Induction of apoptosis
HL-60 (Leukemia)<0.3DNA damage and cell cycle arrest

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : The compound activates caspases leading to programmed cell death.
  • DNA Damage : It has been shown to induce DNA strand breaks, which triggers cellular repair mechanisms and can lead to apoptosis if the damage is irreparable.
  • Cell Cycle Arrest : The compound interferes with the cell cycle progression in cancer cells, particularly at the G2/M phase.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study A : Evaluated its effects on MCF-7 cells where it was found to significantly reduce cell viability at concentrations lower than 10 µM.
  • Study B : Investigated the HL-60 cell line and reported an IC50 value below 0.3 µM, indicating high potency against leukemia cells.

Comparison with Similar Compounds

Structural Analogs in the Pyrrolo[1,2-a]quinoxaline Family

Several analogs share the pyrrolo[1,2-a]quinoxaline core but differ in substituents, leading to variations in activity and synthetic accessibility:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound: 5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one 5: 4-methylbenzyl; 7: CF₃ C₂₂H₂₀F₃N₃O 423.41 g/mol Enhanced lipophilicity from CF₃; potential CNS activity due to benzyl group
7-(Morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-analog 5: 3-CF₃-benzyl; 7: morpholinosulfonyl C₂₅H₂₅F₃N₄O₃S 530.55 g/mol Sulfonyl group improves solubility; discontinued availability
7-[(4-Methylpiperazino)sulfonyl]-analog 7: 4-methylpiperazinosulfonyl C₂₁H₂₅N₅O₃S 451.52 g/mol Piperazine substituent may enhance receptor binding; discontinued
Thiazolo[3,4-a]quinoxalin-4-one analog Thiazolo core (replaces pyrrolo) C₁₉H₁₇F₃N₂OS 378.41 g/mol Sulfur-containing core alters electronic properties; reduced molecular weight

Key Observations :

  • Substituent Effects: The CF₃ group at position 7 is conserved in the target compound and the morpholinosulfonyl analog , contributing to electron-withdrawing effects and metabolic stability.
  • Synthetic Accessibility: The synthesis of pyrrolo[1,2-a]quinoxalines often involves cycloaddition reactions, where selectivity for specific products (e.g., pyrrolo vs. aniline derivatives) can be controlled by reaction conditions, as noted in benzimidazolium ylide cycloadditions .

Substituent-Driven Pharmacological Implications

  • 4-Methylbenzyl vs.
  • Sulfonyl Modifications: The morpholinosulfonyl () and 4-methylpiperazinosulfonyl () groups at position 7 introduce polar moieties, enhancing solubility but possibly reducing blood-brain barrier permeability compared to the target compound’s CF₃ group.

Research Findings and Data Gaps

  • Discontinued Analog Status : Both sulfonyl-containing analogs () are marked as discontinued, suggesting challenges in synthesis, stability, or insufficient efficacy in preclinical studies.
  • Thiazolo Core Limitations : The thiazolo analog () exhibits a lower molecular weight (378.41 g/mol) and distinct electronic profile, which may limit cross-reactivity with pyrrolo-based targets.

Q & A

Q. Reference Methodology :

  • and highlight reflux conditions, stoichiometric control, and purification via recrystallization.

Advanced: How can computational methods accelerate reaction optimization for this compound?

Answer:
Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction pathways and intermediates. The ICReDD approach () suggests:

  • Reaction path search : Identify low-energy transition states to prioritize viable synthetic routes.
  • Feedback loops : Use experimental data (e.g., NMR or HPLC results) to refine computational models iteratively.
  • High-throughput screening : Simulate reaction conditions (temperature, solvent) to narrow experimental parameters.

Q. Example Workflow :

Compute activation energies for trifluoromethyl group incorporation.

Validate predictions with small-scale reactions.

Scale up optimized conditions.

Reference : .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Resolve stereochemistry and confirm substituent positions (e.g., trifluoromethyl and methylbenzyl groups).
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Determine crystal structure and confirm tetrahydropyrrolo ring conformation (as in ’s assay protocols).
  • FT-IR : Identify functional groups (e.g., C-F stretching at ~1100 cm⁻¹).

Quality Control : Cross-validate data with computational predictions () to detect anomalies.

Advanced: How to apply Design of Experiments (DoE) to minimize side reactions?

Answer:
DoE statistically identifies critical variables (e.g., temperature, catalyst loading) and their interactions. outlines:

  • Factorial design : Test 2–3 levels per factor (e.g., solvent polarity, reaction time).
  • Response surface methodology : Optimize yield and purity simultaneously.

Q. Example DoE Table :

FactorLevels (-1, 0, +1)Response (Yield %)
Temperature (°C)80, 100, 12065, 78, 72
Catalyst (mol%)2, 5, 860, 85, 70
SolventDMF, THF, Toluene75, 68, 60

Reference : .

Advanced: How to resolve contradictions between experimental and computational spectroscopic data?

Answer:

  • Multi-technique validation : Compare NMR shifts with DFT-calculated chemical shifts ().
  • Dynamic effects : Account for solvent or temperature-induced conformational changes via molecular dynamics simulations.
  • Hyphenated techniques : Use LC-MS/NMR to isolate intermediates and confirm structures.

Case Study : If experimental ¹H NMR conflicts with predictions, re-examine proton exchange effects or hydrogen bonding in the crystal lattice ( ).

Basic: What purification challenges arise with this compound, and how to address them?

Answer:

  • Challenges : Low solubility due to the trifluoromethyl group; co-elution of byproducts.
  • Solutions :
    • Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients.
    • Crystallization : Optimize solvent mixtures (e.g., THF/hexane) based on solubility data ().
    • Membrane filtration : Apply nanofiltration to separate high-MW impurities ( ).

Advanced: How does the trifluoromethyl group influence reactivity, and how to study it?

Answer:

  • Electronic effects : The -CF₃ group is electron-withdrawing, destabilizing electrophilic intermediates.
  • Methodology :
    • Isotopic labeling : Replace CF₃ with CD₃ to track kinetic isotope effects.
    • Computational analysis : Compare reaction barriers with/without CF₃ using DFT ( ).
    • Competitive experiments : Compare substitution rates with non-fluorinated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.